molecular formula C8H16Br2 B1199895 1,8-Dibromooctane CAS No. 4549-32-0

1,8-Dibromooctane

Cat. No.: B1199895
CAS No.: 4549-32-0
M. Wt: 272.02 g/mol
InChI Key: DKEGCUDAFWNSSO-UHFFFAOYSA-N
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Description

1,8-Dibromooctane is an organic compound with the molecular formula C8H16Br2. It is a colorless to pale yellow liquid at room temperature and is known for its use in various organic synthesis processes. The compound is also referred to as octamethylene dibromide and has a molecular weight of 272.02 g/mol .

Mechanism of Action

Target of Action

1,8-Dibromooctane is a chemical compound used in the synthesis of the carbamate nerve agents EA-3990 and octamethylene-bis(5-dimethylcarbamoxyisoquinolinium bromide) . It is also used as an additive in the preparation of certain polymers . Therefore, its primary targets are the components involved in these synthesis processes.

Mode of Action

It is known that it can be obtained by the hydrobromination of cyclooctene with sulfuric acid and catalysts . This suggests that it may interact with its targets through a similar mechanism, possibly acting as a brominating agent to facilitate the formation of carbon-bromine bonds.

Biochemical Analysis

Biochemical Properties

1,8-Dibromooctane plays a significant role in biochemical reactions, particularly in the synthesis of carbamate nerve agents such as EA-3990 and octamethylene-bis(5-dimethylcarbamoxyisoquinolinium bromide) . It interacts with various enzymes and proteins during these reactions. For instance, it is involved in the hydrobromination of cyclooctene, where it acts as a substrate in the presence of sulfuric acid and catalysts . The nature of these interactions is primarily covalent, as the bromine atoms in this compound form bonds with other molecules, facilitating the synthesis of complex compounds.

Cellular Effects

This compound has notable effects on various types of cells and cellular processes. It influences cell function by interacting with cell signaling pathways, gene expression, and cellular metabolism. Studies have shown that exposure to high concentrations of this compound can lead to symptoms such as headache, dizziness, nausea, and vomiting, indicating its impact on cellular homeostasis . Additionally, it may affect the expression of genes involved in detoxification and stress response pathways, altering cellular metabolism and function.

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with biomolecules through covalent bonding. It can inhibit or activate enzymes by binding to their active sites, thereby modulating their activity. For example, in the synthesis of carbamate nerve agents, this compound acts as a key intermediate, facilitating the formation of the final product through a series of chemical reactions . These interactions can lead to changes in gene expression, as the compound may influence transcription factors and other regulatory proteins.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to its stability and degradation. The compound is relatively stable under standard conditions, with a boiling point of 270-272°C and a melting point of 12-16°C . Prolonged exposure to heat or light can lead to its degradation, resulting in the formation of by-products that may have different biochemical properties. Long-term studies have shown that this compound can have persistent effects on cellular function, particularly in in vitro and in vivo models.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound may have minimal impact on cellular function, while higher doses can lead to toxic or adverse effects. Studies have shown that high doses of this compound can cause symptoms such as headache, dizziness, and nausea in animal models . These effects are likely due to the compound’s interaction with cellular signaling pathways and its ability to disrupt cellular homeostasis.

Metabolic Pathways

This compound is involved in several metabolic pathways, including those related to its synthesis and degradation. The compound interacts with enzymes and cofactors that facilitate its conversion into other chemical species. For example, during the hydrobromination of cyclooctene, this compound is formed as an intermediate product . This process involves the addition of bromine atoms to the carbon backbone of cyclooctene, resulting in the formation of this compound.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms. It can interact with transporters and binding proteins that facilitate its movement across cellular membranes. The compound’s lipophilic nature allows it to accumulate in lipid-rich regions of cells, affecting its localization and activity . Additionally, this compound may be sequestered in specific cellular compartments, influencing its distribution and function.

Subcellular Localization

The subcellular localization of this compound is influenced by its chemical properties and interactions with cellular components. The compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications. For example, this compound may be localized to the endoplasmic reticulum or mitochondria, where it can exert its effects on cellular function . These interactions can impact the compound’s activity and its role in biochemical reactions.

Preparation Methods

1,8-Dibromooctane can be synthesized through the bromination of octane. The reaction typically involves the use of bromine (Br2) in the presence of a radical initiator such as ultraviolet light or a peroxide. The reaction proceeds via a free radical mechanism, where the bromine radicals attack the octane molecule, resulting in the substitution of hydrogen atoms with bromine atoms at the 1 and 8 positions .

Industrial production methods often involve the use of large-scale bromination reactors where octane is continuously fed into the reactor along with bromine. The reaction conditions are carefully controlled to ensure high yield and purity of the product. The crude product is then purified through distillation to obtain pure this compound .

Chemical Reactions Analysis

1,8-Dibromooctane undergoes various types of chemical reactions, including:

Scientific Research Applications

1,8-Dibromooctane is used in various scientific research applications, including:

Comparison with Similar Compounds

1,8-Dibromooctane can be compared with other similar compounds such as:

    1,6-Dibromohexane: Similar to this compound, 1,6-dibromohexane is used in organic synthesis and polymer chemistry.

    1,10-Dibromodecane: This compound has a longer carbon chain compared to this compound and is used in similar applications.

This compound is unique due to its specific chain length, which provides a balance between reactivity and physical properties, making it suitable for a wide range of applications in organic synthesis, medicinal chemistry, and material science .

Properties

IUPAC Name

1,8-dibromooctane
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InChI

InChI=1S/C8H16Br2/c9-7-5-3-1-2-4-6-8-10/h1-8H2
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InChI Key

DKEGCUDAFWNSSO-UHFFFAOYSA-N
Source PubChem
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Description Data deposited in or computed by PubChem

Canonical SMILES

C(CCCCBr)CCCBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Molecular Formula

C8H16Br2
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DSSTOX Substance ID

DTXSID5063520
Record name 1,8-Dibromooctane
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Molecular Weight

272.02 g/mol
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Physical Description

Clear light yellow liquid; mp = 12-16 deg C; [Sigma-Aldrich MSDS]
Record name 1,8-Dibromooctane
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CAS No.

4549-32-0
Record name 1,8-Dibromooctane
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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